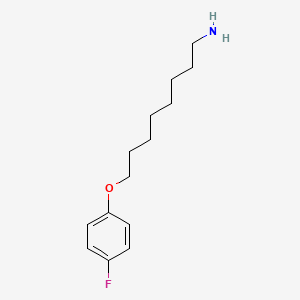![molecular formula C12H14N4O2 B8160705 5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160705.png)
5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of commercially available starting materials such as 2-acetylazines, which are transformed into enamino ketones. These intermediates are then cyclized with methyl 5-amino-1H-pyrazole-4-carboxylate, followed by hydrolysis to yield the desired carboxylic acid . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Applications De Recherche Scientifique
5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects through the inhibition of specific enzymes and proteins, such as kinases and phosphodiesterases . These interactions lead to the modulation of cellular processes, resulting in the observed therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine structure.
Indiplon: Another sedative agent with a related structure.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine motif.
Uniqueness
5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the piperidinyl group, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
5-piperidin-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)9-8-13-16-7-4-10(14-11(9)16)15-5-2-1-3-6-15/h4,7-8H,1-3,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVOTCKZVKTRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=NN3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate](/img/structure/B8160675.png)

![tert-Butyl (2-(2-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B8160687.png)

![5-(4-tert-Butoxycarbonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160697.png)
![5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160714.png)
![5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160722.png)
![5-(4-(Trifluoromethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160736.png)
